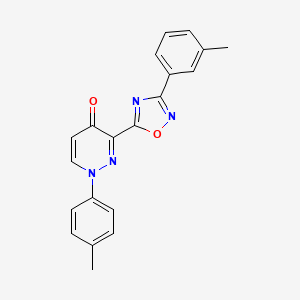

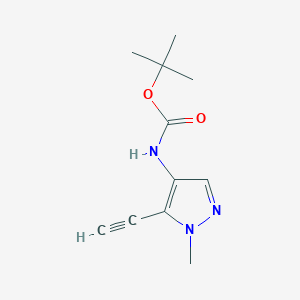

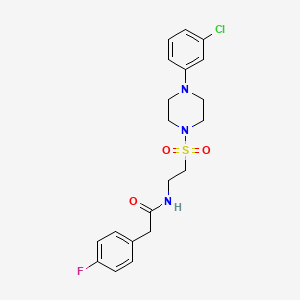

![molecular formula C8H10O2 B2755281 4-[(1R)-1-hydroxyethyl]phenol CAS No. 129830-97-3](/img/structure/B2755281.png)

4-[(1R)-1-hydroxyethyl]phenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-[(1R)-1-hydroxyethyl]phenol is an organic compound with the molecular formula C8H10O2 . It has a molecular weight of 138.17 . The compound is a white powder at room temperature .

Molecular Structure Analysis

The molecular structure of this compound consists of a phenol group attached to a hydroxyethyl group . The InChI code for the compound is 1S/C8H10O2/c1-6(9)7-2-4-8(10)5-3-7/h2-6,9-10H,1H3/t6-/m1/s1 .Chemical Reactions Analysis

Phenols, including this compound, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . Oxidation of phenols yields a 2,5-cyclohexadiene-1,4-dione, or quinone .Physical And Chemical Properties Analysis

This compound is a white powder with a melting point of 135-136 degrees Celsius . Phenols are generally soluble in water due to the formation of intermolecular hydrogen bonds between water and phenol molecules .Scientific Research Applications

Phenolic Compounds A Foundation for Diverse Applications

Phenolic compounds, including structures similar to 4-[(1R)-1-hydroxyethyl]phenol, are crucial in various scientific applications due to their diverse bioactivities. These compounds, found extensively in plants, exhibit a range of biological activities due to their structural diversity. The literature provides insights into several key areas of research and application for these phenolic structures.

Bioactivities and Pharmacological Potentials

Phenolic compounds like this compound are known for their significant antioxidant, anti-cancer, antimicrobial, antivirus, anti-inflammatory, and analgesic properties. These activities are attributed to their ability to scavenge free radicals, thereby mitigating oxidative stress and inflammation, which are central to many chronic diseases and conditions. For instance, p-Coumaric acid and its conjugates, structurally related to this compound, have been extensively studied for their pharmacological effects, highlighting the importance of conjugation in enhancing biological activity despite challenges in absorption and bioavailability (Pei et al., 2016).

Cosmeceutical Applications

In the cosmeceutical sector, phenolic acids and their derivatives, including hydroxycinnamic acids, are exploited for their antioxidant, anti-collagenase, anti-inflammatory, and UV protective effects. These properties make them promising candidates for anti-aging, anti-inflammatory, and hyperpigmentation-correcting cosmeceutical ingredients. However, challenges such as poor stability and the need for improved delivery methods like microencapsulation are being addressed to enhance their efficacy in topical applications (Taofiq et al., 2017).

Environmental and Bioremediation Efforts

Phenolic compounds are also significant in environmental science, particularly in bioremediation. Their role in the detoxification and removal of pollutants from the environment underscores their ecological importance. Techniques focusing on the immobilization of phenol-degrading microorganisms highlight the potential of phenolic compounds in treating contaminated water and soil, demonstrating a crucial application in environmental protection and sustainability (Aisami et al., 2016).

Nutritional and Health Contributions

In nutrition and health, phenolic compounds derived from vegetables are identified for their antioxidant properties and potential health benefits, particularly against lifestyle diseases like obesity, diabetes, and cardiovascular diseases. Their stability during processing and significant role in dietary patterns emphasize the need for further exploration to harness their benefits in public health nutrition (Rashmi & Negi, 2020).

Safety and Hazards

Mechanism of Action

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-[(1R)-1-hydroxyethyl]phenol . Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and activity. Furthermore, the compound’s action can be influenced by the physiological and pathological state of the organism, including factors such as age, sex, diet, and disease state.

properties

IUPAC Name |

4-[(1R)-1-hydroxyethyl]phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c1-6(9)7-2-4-8(10)5-3-7/h2-6,9-10H,1H3/t6-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMRFBLQVGJNGLU-ZCFIWIBFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

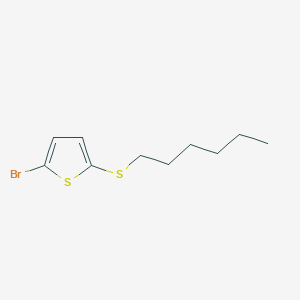

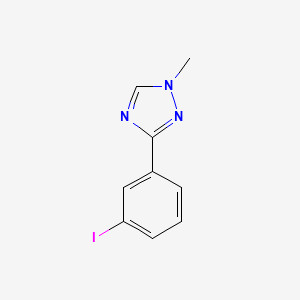

![N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamide](/img/structure/B2755198.png)

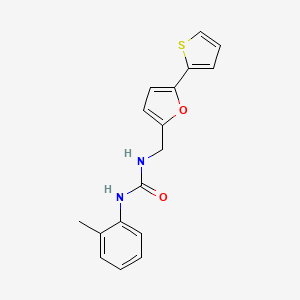

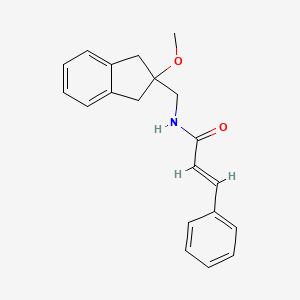

![3-Fluoro-5-[3-(methylsulfanyl)pyrrolidine-1-carbonyl]pyridine](/img/structure/B2755210.png)

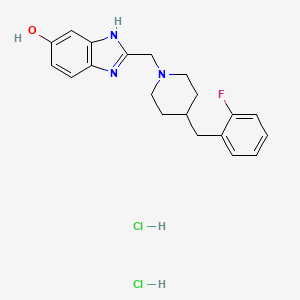

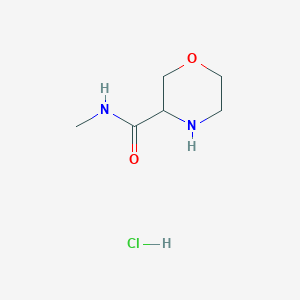

![3-[(4-methylphenyl)sulfonyl]-N-(3-nitrophenyl)propanamide](/img/structure/B2755216.png)

![Methyl 2-methyl-5-[(2,3,4,5,6-pentafluorophenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2755220.png)